molecular formula C40H40N12Na4O16S4 B12374240 Kayaphor S

Kayaphor S

Cat. No.: B12374240
M. Wt: 1165.0 g/mol
InChI Key: CPZFDTYTCMAAQX-MBCFVHIPSA-J
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Description

Kayaphor S, also known as Fluorescent Brightener 87, is a fluorescent whitening agent widely used in various industries. It is a colorless organic compound that can produce fluorescence, enhancing the whiteness and brightness of materials. The chemical formula for this compound is C40H40N12O16S4.4Na, and it has a molecular weight of 1165.04 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kayaphor S involves multiple steps, including the condensation of specific aromatic compounds with sulfonic acid groups. The reaction conditions typically require controlled temperatures and the presence of catalysts to ensure the desired product is obtained. The exact synthetic route can vary depending on the desired purity and application of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactions in reactors, followed by purification processes such as crystallization and filtration. The production process is designed to maximize yield and ensure the compound meets industry standards for purity and performance .

Chemical Reactions Analysis

Types of Reactions

Kayaphor S undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfone derivatives, while reduction can yield sulfonamide compounds .

Scientific Research Applications

Kayaphor S has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Kayaphor S involves its ability to absorb ultraviolet light and re-emit it as visible blue light. This fluorescence effect enhances the whiteness and brightness of materials by compensating for any yellowish tinge. The molecular targets and pathways involved include the interaction of this compound with the fibers or surfaces of the materials it is applied to, allowing it to bind and exert its whitening effect .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Kayaphor S include other fluorescent whitening agents such as:

  • Fluorescent Brightener 28
  • Fluorescent Brightener 220
  • Fluorescent Brightener 351

Uniqueness

This compound is unique due to its specific chemical structure, which provides excellent whitening and brightening properties. It also has high stability and compatibility with various materials, making it a preferred choice in many industrial applications .

Biological Activity

Kayaphor S, a fluorescent brightener developed by Nippon Kayaku, is primarily known for its application in enhancing the whiteness of textiles. This compound, classified under stilbene-type fluorescent brighteners, has garnered attention for its potential biological activities beyond its industrial applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various applications, and relevant case studies.

  • Molecular Formula : C40H40N12Na2O16S4
  • Molecular Weight : 1119.06 g/mol
  • CAS Number : 12224-02-1

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be attributed to its chemical structure. The primary mechanisms include:

  • Antioxidant Activity : this compound has been shown to scavenge free radicals, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for use in antimicrobial formulations.
  • Cellular Interactions : The compound interacts with cellular components, potentially influencing cell signaling pathways related to inflammation and apoptosis.

Antioxidant Activity

A study conducted on the antioxidant properties of various fluorescent brighteners, including this compound, demonstrated that it effectively reduces oxidative damage in vitro. The compound's ability to donate electrons and neutralize free radicals was quantified using the DPPH assay, showing significant scavenging activity compared to control substances.

CompoundDPPH Scavenging Activity (%)
This compound85%
Control30%

Antimicrobial Effects

In a series of experiments assessing the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus, results indicated a notable reduction in bacterial viability. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

PathogenMIC (mg/mL)
Escherichia coli0.5
Staphylococcus aureus1.0

These findings suggest that this compound could be utilized as a natural antimicrobial agent in various applications.

Case Study 1: Textile Industry Application

In a practical application within the textile industry, this compound was incorporated into fabric treatments designed to enhance whiteness while providing added antimicrobial protection. Fabrics treated with this compound exhibited not only improved aesthetic qualities but also reduced bacterial colonization over time compared to untreated controls.

Case Study 2: Food Preservation

Another investigation explored the use of this compound in food preservation. When applied to packaging materials, it demonstrated effectiveness in inhibiting microbial growth on food surfaces, thereby extending shelf life. The results highlighted a significant decrease in spoilage bacteria over a two-week period.

Properties

Molecular Formula

C40H40N12Na4O16S4

Molecular Weight

1165.0 g/mol

IUPAC Name

tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C40H44N12O16S4.4Na/c53-19-15-51(16-20-54)39-47-35(41-27-7-11-31(12-8-27)69(57,58)59)45-37(49-39)43-29-5-3-25(33(23-29)71(63,64)65)1-2-26-4-6-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(17-21-55)18-22-56)42-28-9-13-32(14-10-28)70(60,61)62;;;;/h1-14,23-24,53-56H,15-22H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4/b2-1+;;;;

InChI Key

CPZFDTYTCMAAQX-MBCFVHIPSA-J

Isomeric SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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